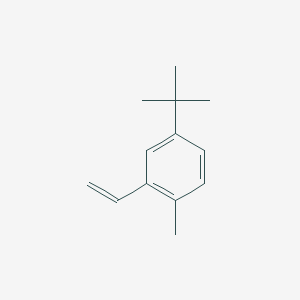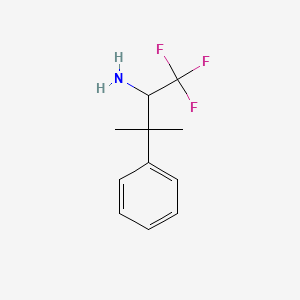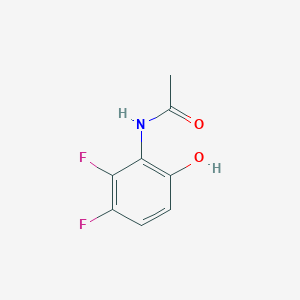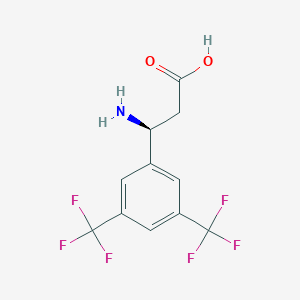
4-(tert-Butyl)-1-methyl-2-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-1-methyl-2-vinylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a tert-butyl group, a methyl group, and a vinyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-1-methyl-2-vinylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and methyl chloride are used in the presence of a Lewis acid catalyst such as aluminum chloride. The vinyl group can be introduced through a subsequent reaction, such as the Heck reaction, where a vinyl halide reacts with the benzene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is crucial to ensure its quality for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)-1-methyl-2-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: this compound can be converted to 4-(tert-Butyl)-1-methyl-2-vinylbenzoic acid.
Reduction: The vinyl group can be reduced to an ethyl group, forming 4-(tert-Butyl)-1-methyl-2-ethylbenzene.
Substitution: Halogenated derivatives such as 4-(tert-Butyl)-1-methyl-2-vinylbromobenzene can be formed.
Applications De Recherche Scientifique
4-(tert-Butyl)-1-methyl-2-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-1-methyl-2-vinylbenzene involves its interaction with various molecular targets. The tert-butyl group can influence the compound’s reactivity and stability, while the vinyl group can participate in polymerization reactions. The benzene ring provides aromatic stability and can undergo electrophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the vinyl group.
4-tert-Butyl-1-methylbenzene: Similar structure but lacks the vinyl group.
4-tert-Butyl-3-iodoheptane: Contains a tert-butyl group but has a different overall structure.
Uniqueness
4-(tert-Butyl)-1-methyl-2-vinylbenzene is unique due to the presence of both a tert-butyl group and a vinyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H18 |
|---|---|
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
4-tert-butyl-2-ethenyl-1-methylbenzene |
InChI |
InChI=1S/C13H18/c1-6-11-9-12(13(3,4)5)8-7-10(11)2/h6-9H,1H2,2-5H3 |
Clé InChI |
UTKZHEXXFWCYCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)(C)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
![2-Bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B12834519.png)
![6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide](/img/structure/B12834525.png)

![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
